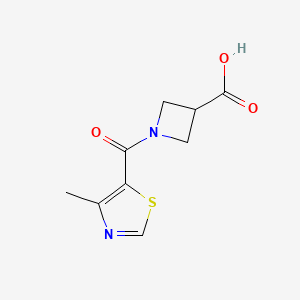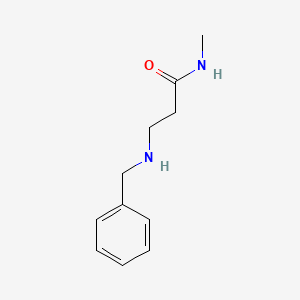
3-(Benzylamino)-N-methylpropanamide
Overview
Description
Benzylamine, a compound with a similar structure, is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Synthesis Analysis
While specific synthesis methods for “3-(Benzylamino)-N-methylpropanamide” are not available, benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .Molecular Structure Analysis
The molecular structure analysis of a similar compound, 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, reveals C–N bond lengths very similar to the correspondent ether pseudo saccharyl derivative, with the central C–N–C amine linkage having one very long C–N bond and one short .Chemical Reactions Analysis
The reactivity of benzylamine allows it to be utilized in several kinds of organic reactions . For instance, 3-benzylamino-1,2-benzisothiazole 1,1-dioxide has been studied for its reactivity in metal-assisted reactions .Physical And Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points. A chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Photovoltaic Cell Enhancement
The use of benzylamine as a surface passivation molecule in organolead halide perovskites significantly improves their moisture resistance and electronic properties. Solar cells utilizing these modified perovskites exhibit enhanced efficiency and stability, making them more viable for long-term use in renewable energy technologies (Wang et al., 2016).
Advancements in Polymer Synthesis
Research into the synthesis of N-benzyl derivatives via amine exchange reactions has opened up new pathways for creating complex organic molecules, such as 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines, which have potential applications in medicinal chemistry and material science (Nnamonu et al., 2013).
Environmental Applications
The study of solvent-free alkanolamines, including 2-(benzylamino)ethanol, for CO2 absorption demonstrates their potential to efficiently capture CO2 without the need for additional solvents. This research highlights the importance of developing green and sustainable technologies for environmental management (Barzagli et al., 2016).
Biocompatible Luminogens
Innovations in the design of nonaromatic biocompatible macromolecular luminogens incorporating benzylamino derivatives for the detection and removal of metal ions like Fe(III) and Cu(II) indicate significant progress in sensor technology. These developments have implications for environmental monitoring and biomedical applications (Dutta et al., 2020).
Nanocomposite Fabrication
Research into the sol–gel fabrication of polyimide/titania nanohybrid films using diamine monomers demonstrates the potential for creating materials with high thermal stability and UV–vis absorption efficiency. These materials are promising for a range of applications, including coatings and electronic devices (Seyedjamali & Pirisedigh, 2012).
Safety And Hazards
While specific safety data for “3-(Benzylamino)-N-methylpropanamide” is not available, similar compounds require careful handling. For instance, when handling 3-(benzylamino)propionitrile, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(benzylamino)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-11(14)7-8-13-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCWGCBBBFZBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



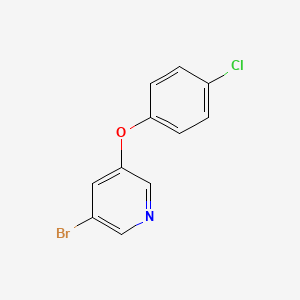
![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)

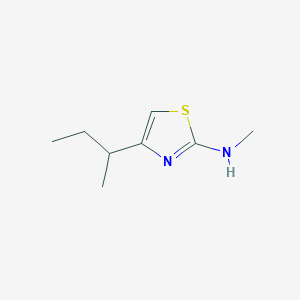
![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)
![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)

![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)
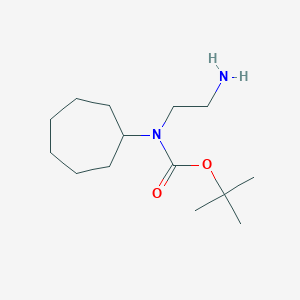

![5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1531234.png)

